molecular formula C11H12N2O3 B1587207 1-(4-Nitrophenyl)piperidin-4-one CAS No. 23499-01-6

1-(4-Nitrophenyl)piperidin-4-one

Cat. No. B1587207
Key on ui cas rn: 23499-01-6
M. Wt: 220.22 g/mol
InChI Key: CRGRJUULGQHKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524705B2

Procedure details

Piperidin-4-one hydrochloride was added to a methanolic solution of sodium methoxide (prepared from anhydrous methanol (50 mL) and sodium metal (0.85 g, 37 mmol)) and heated at reflux for 2 h then concentrated to dryness in vacuo. The residue was dissolved in acetonitrile (100 mL), then potassium carbonate (10.22 g, 74 mmol) and 1-fluoro-4-nitro-benzene (3.92 mL, 37 mmol) were added and the mixture was heated at reflux overnight. The solvent was evaporated in vacuo, the residue being washed with water then 50% diethyl ether/petroleum ether and dried in vacuo to afford 1-(4-nitro-phenyl)-piperidin-4-one (3.01 g, 37%) as a yellow solid.
Name
Piperidin-4-one hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10.22 g
Type
reactant
Reaction Step Two
Quantity
3.92 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.C[O-].[Na+].C(=O)([O-])[O-].[K+].[K+].F[C:19]1[CH:24]=[CH:23][C:22]([N+:25]([O-:27])=[O:26])=[CH:21][CH:20]=1>>[N+:25]([C:22]1[CH:23]=[CH:24][C:19]([N:2]2[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]2)=[CH:20][CH:21]=1)([O-:27])=[O:26] |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
Piperidin-4-one hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1CCC(CC1)=O
Name
sodium methoxide
Quantity
50 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
10.22 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.92 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetonitrile (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
WASH
Type
WASH
Details
the residue being washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
50% diethyl ether/petroleum ether and dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.01 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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